Cas no 2137607-76-0 (N-(3-aminooxolan-3-yl)methyl-1-(azetidin-3-yl)-1H-pyrazol-5-amine)

N-(3-アミノオキソラン-3-イル)メチル-1-(アゼチジン-3-イル)-1H-ピラゾール-5-アミンは、複素環構造を有する高機能な有機化合物です。オキソラン環とアゼチジン環、ピラゾール骨格が特徴的な分子設計で、医薬品中間体や生物活性化合物としての応用が期待されます。特に、3位のアミノ基とメチレン架橋構造により分子の剛性と反応性が調整されており、標的タンパク質との選択的相互作用が可能です。アゼチジン環の立体構造がリガンド効率を向上させ、創薬分野での利用価値が高いです。安定性に優れ、合成経路の最適化が進められている点も特長です。

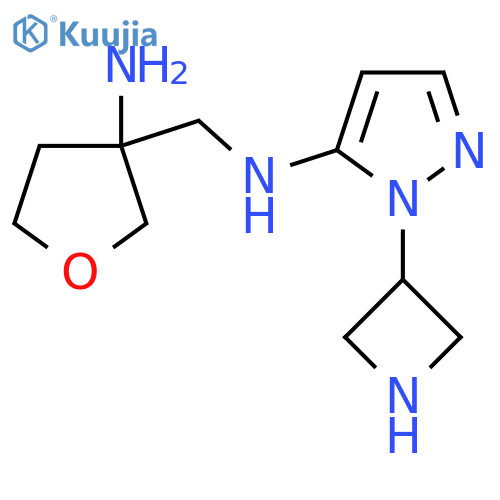

2137607-76-0 structure

商品名:N-(3-aminooxolan-3-yl)methyl-1-(azetidin-3-yl)-1H-pyrazol-5-amine

N-(3-aminooxolan-3-yl)methyl-1-(azetidin-3-yl)-1H-pyrazol-5-amine 化学的及び物理的性質

名前と識別子

-

- N-(3-aminooxolan-3-yl)methyl-1-(azetidin-3-yl)-1H-pyrazol-5-amine

- 2137607-76-0

- EN300-1130870

- N-[(3-aminooxolan-3-yl)methyl]-1-(azetidin-3-yl)-1H-pyrazol-5-amine

-

- インチ: 1S/C11H19N5O/c12-11(2-4-17-8-11)7-14-10-1-3-15-16(10)9-5-13-6-9/h1,3,9,13-14H,2,4-8,12H2

- InChIKey: PZFGZXVMXCOOJC-UHFFFAOYSA-N

- ほほえんだ: O1CCC(C1)(CNC1=CC=NN1C1CNC1)N

計算された属性

- せいみつぶんしりょう: 237.15896025g/mol

- どういたいしつりょう: 237.15896025g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 273

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.2

- トポロジー分子極性表面積: 77.1Ų

N-(3-aminooxolan-3-yl)methyl-1-(azetidin-3-yl)-1H-pyrazol-5-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1130870-0.5g |

N-[(3-aminooxolan-3-yl)methyl]-1-(azetidin-3-yl)-1H-pyrazol-5-amine |

2137607-76-0 | 95% | 0.5g |

$1440.0 | 2023-10-26 | |

| Enamine | EN300-1130870-2.5g |

N-[(3-aminooxolan-3-yl)methyl]-1-(azetidin-3-yl)-1H-pyrazol-5-amine |

2137607-76-0 | 95% | 2.5g |

$2940.0 | 2023-10-26 | |

| Enamine | EN300-1130870-0.1g |

N-[(3-aminooxolan-3-yl)methyl]-1-(azetidin-3-yl)-1H-pyrazol-5-amine |

2137607-76-0 | 95% | 0.1g |

$1320.0 | 2023-10-26 | |

| Enamine | EN300-1130870-5g |

N-[(3-aminooxolan-3-yl)methyl]-1-(azetidin-3-yl)-1H-pyrazol-5-amine |

2137607-76-0 | 95% | 5g |

$4349.0 | 2023-10-26 | |

| Enamine | EN300-1130870-10.0g |

N-[(3-aminooxolan-3-yl)methyl]-1-(azetidin-3-yl)-1H-pyrazol-5-amine |

2137607-76-0 | 10g |

$6450.0 | 2023-06-09 | ||

| Enamine | EN300-1130870-0.05g |

N-[(3-aminooxolan-3-yl)methyl]-1-(azetidin-3-yl)-1H-pyrazol-5-amine |

2137607-76-0 | 95% | 0.05g |

$1261.0 | 2023-10-26 | |

| Enamine | EN300-1130870-1g |

N-[(3-aminooxolan-3-yl)methyl]-1-(azetidin-3-yl)-1H-pyrazol-5-amine |

2137607-76-0 | 95% | 1g |

$1500.0 | 2023-10-26 | |

| Enamine | EN300-1130870-0.25g |

N-[(3-aminooxolan-3-yl)methyl]-1-(azetidin-3-yl)-1H-pyrazol-5-amine |

2137607-76-0 | 95% | 0.25g |

$1381.0 | 2023-10-26 | |

| Enamine | EN300-1130870-5.0g |

N-[(3-aminooxolan-3-yl)methyl]-1-(azetidin-3-yl)-1H-pyrazol-5-amine |

2137607-76-0 | 5g |

$4349.0 | 2023-06-09 | ||

| Enamine | EN300-1130870-1.0g |

N-[(3-aminooxolan-3-yl)methyl]-1-(azetidin-3-yl)-1H-pyrazol-5-amine |

2137607-76-0 | 1g |

$1500.0 | 2023-06-09 |

N-(3-aminooxolan-3-yl)methyl-1-(azetidin-3-yl)-1H-pyrazol-5-amine 関連文献

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

2137607-76-0 (N-(3-aminooxolan-3-yl)methyl-1-(azetidin-3-yl)-1H-pyrazol-5-amine) 関連製品

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量